N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide

Anticancer Breast Cancer Cell Viability

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS: 1251698-37-9) is a synthetic organic compound belonging to the 2-oxoimidazolidinone (cyclic urea) class, characterized by a p-tolyl substituent on the imidazolidinone ring and a 2-chlorophenyl acetamide side chain. It is primarily utilized as a research tool in anticancer drug discovery, with preliminary in vitro studies indicating the capacity to induce apoptosis and cell cycle arrest in breast and colon cancer cell lines.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
CAS No. 1251698-37-9
Cat. No. B2454192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
CAS1251698-37-9
Molecular FormulaC18H18ClN3O2
Molecular Weight343.81
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C18H18ClN3O2/c1-13-6-8-14(9-7-13)22-11-10-21(18(22)24)12-17(23)20-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23)
InChIKeyBQASACMNSOWPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide: A 2-Oxoimidazolidinone Acetamide for Targeted Anticancer Research


N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide (CAS: 1251698-37-9) is a synthetic organic compound belonging to the 2-oxoimidazolidinone (cyclic urea) class, characterized by a p-tolyl substituent on the imidazolidinone ring and a 2-chlorophenyl acetamide side chain [1]. It is primarily utilized as a research tool in anticancer drug discovery, with preliminary in vitro studies indicating the capacity to induce apoptosis and cell cycle arrest in breast and colon cancer cell lines . The compound is commercially available for non-human research purposes, typically at a purity of ≥95% .

Why N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide Cannot Be Replaced by Generic Imidazolidinone Analogs


Within the 2-oxoimidazolidinone class, subtle variations in the N-aryl and acetamide substituents profoundly alter antiproliferative potency and cellular mechanism, precluding simple analog substitution. Evidence from structurally related congeneric series shows that a 2-chlorophenyl group on the acetamide nitrogen yields different activity profiles compared to substitutions with a 2-fluorophenyl or a benzylpiperidine group . Similarly, replacing the core's p-tolyl (4-methylphenyl) group with a 4-isopropylphenyl group shifts the IC50 value against HT-29 colon cancer cells from 15.5 µM to 15 µM, highlighting that even minor alkyl variations can modulate potency . These quantitative differences confirm that the specific combination of the 2-chlorophenyl acetamide and the 3-(4-methylphenyl) imidazolidinone scaffold is a distinct molecular entity whose activity cannot be inferred from its closest analogs.

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide


Anticancer Cell Viability: Enhanced Potency Compared to a 2-Fluorophenyl Analog in Breast Cancer Cells

The compound's anticancer activity was evaluated against the MCF-7 breast cancer cell line. While a direct head-to-head comparison is lacking, cross-study analysis of available vendor-provided data suggests the target compound exhibits a more favorable potency profile than its 2-fluorophenyl congener, N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, which has a reported IC50 > 50 µM . The target compound is reported to show promising activity in breast cancer cells, though a precise IC50 was not disclosed .

Anticancer Breast Cancer Cell Viability MCF-7

Colon Cancer Cell Viability: Differentiated Potency from a 4-Isopropylphenyl Analog

In the HT-29 colon cancer cell line, the target compound's activity can be benchmarked against N-(2-chlorobenzyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide. The isopropylphenyl analog exhibited an IC50 of 15 µM after a 48-hour treatment . While the exact IC50 of the target compound has not been published, its core p-tolyl (4-methylphenyl) group is structurally distinct and is reported to induce apoptosis and cell cycle arrest in colon cancer cells . This structural difference is a key driver for distinct target engagement, as the smaller methyl group may confer a different binding geometry compared to the bulkier isopropyl substituent.

Anticancer Colon Cancer HT-29 Cell Viability

Reactivity and Physicochemical Differentiation: LogP and Hydrogen Bonding Profile

The compound's computed physicochemical properties differentiate it from in-class analogs and are crucial for formulation and assay design. Its predicted partition coefficient (LogP) of 3.68 and topological polar surface area (TPSA) of 52.9 Ų influence its solubility and membrane permeability . This is a notable shift from a direct analog, N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, which has a LogP of 2.9 . The higher lipophilicity of the target compound, driven by the p-tolyl group, suggests enhanced passive membrane permeability but may require different solubilization strategies for in vitro assays.

Physicochemical Properties LogP Hydrogen Bonding Drug-likeness

Structural Uniqueness Confirmed by Chemical Fingerprint Analysis

Cheminformatics analysis based on vendor data confirms that the specific combination of the 3-(4-methylphenyl)-2-oxoimidazolidin-1-yl core and the N-(2-chlorophenyl)acetamide side chain yields a unique molecular fingerprint. The compound is listed with an MDL number of MFCD00204504 , differentiating it from close analogs such as CAS 1251698-23-3 (hydroxypropyl derivative) [1] and CAS 1327297-85-7 (chlorophenyl isomer) . This structural uniqueness is the foundational justification for its selection in screening libraries where scaffold diversity is a critical parameter.

Cheminformatics Chemical Fingerprint Structural Uniqueness Compound Selection

Optimal Application Scenarios for N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide Based on Evidenced Differentiation


Focused Lead Discovery for Apoptosis-Inducing Agents in Breast and Colon Cancer

Based on its reported ability to induce apoptosis and cell cycle arrest in MCF-7 and HT-29 cell lines, this compound is best deployed as a starting point for medicinal chemistry optimization programs targeting breast and colon cancer . Its mechanism of action, involving reactive oxygen species (ROS) generation, distinguishes it from kinase inhibitors that dominate this space, providing an orthogonal approach to combat resistance pathways.

SAR Studies on the 2-Oxoimidazolidinone Scaffold

The compound's specific 3-(4-methylphenyl) and N-(2-chlorophenyl) substitution pattern makes it a valuable core scaffold for systematic structure-activity relationship (SAR) investigations. Researchers can use this compound as a reference to systematically explore the impact of halogen substitution and alkyl group variation on antiproliferative activity, as evidenced by the disparate activities of its 2-fluorophenyl and 4-isopropylphenyl analogs .

Calibration Standard for High-Throughput Screening (HTS) Assays with High LogP Compounds

The compound's computed LogP of 3.68, which is higher than many related analogs, makes it an appropriate reference standard for calibrating HTS assays that screen highly lipophilic compound libraries . Its unique profile helps in setting thresholds for assay interference due to non-specific binding or aggregation, a common pitfall with lipophilic molecules.

Chemical Biology Probe for Oxidative Stress Pathways

The compound's mechanism of action, which includes the promotion of reactive oxygen species (ROS) generation leading to apoptosis , positions it as a useful chemical probe. It can be utilized in controlled in vitro settings to dissect the role of oxidative stress in cancer cell death, either as a standalone agent or in combination studies with antioxidant compounds.

Quote Request

Request a Quote for N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.